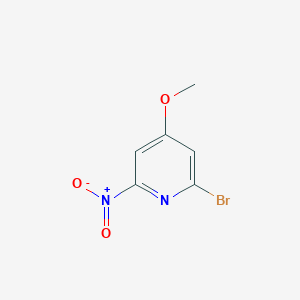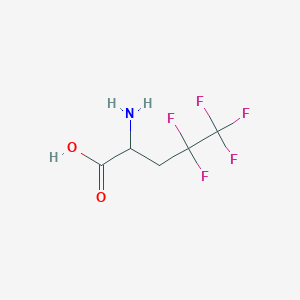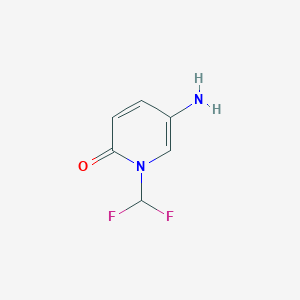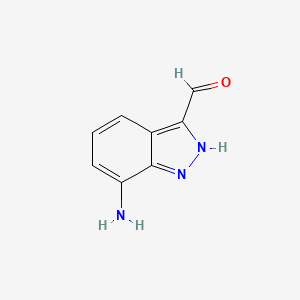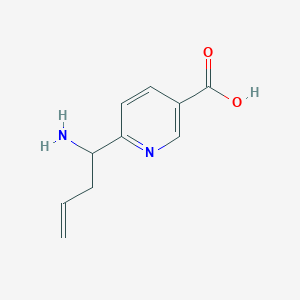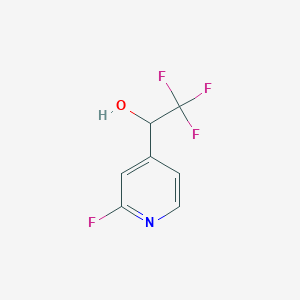![molecular formula C11H20N2O3Si B12964729 2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid](/img/structure/B12964729.png)
2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C11H20N2O3Si. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The tert-butyldimethylsilyl group is a common protecting group used in organic synthesis to protect hydroxyl groups from unwanted reactions.
Vorbereitungsmethoden
The synthesis of 2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the tert-butyldimethylsilyl group: This step involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Attachment of the acetic acid moiety: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a suitable acetic acid derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic conditions, allowing for further functionalization of the hydroxyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving pyrazole derivatives.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group can be removed under physiological conditions, allowing the active pyrazole moiety to interact with its target. This interaction can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid include:
2-(tert-Butyldimethylsilyloxy)acetic acid: This compound lacks the pyrazole ring but has a similar protecting group.
2-(4-Hydroxy-1H-pyrazol-1-yl)acetic acid: This compound has a hydroxyl group instead of the tert-butyldimethylsilyl group.
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid: This compound has a methyl group instead of the tert-butyldimethylsilyl group.
The uniqueness of 2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid lies in its combination of the pyrazole ring and the tert-butyldimethylsilyl protecting group, which provides both reactivity and stability for various synthetic applications.
Eigenschaften
Molekularformel |
C11H20N2O3Si |
|---|---|
Molekulargewicht |
256.37 g/mol |
IUPAC-Name |
2-[4-[tert-butyl(dimethyl)silyl]oxypyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O3Si/c1-11(2,3)17(4,5)16-9-6-12-13(7-9)8-10(14)15/h6-7H,8H2,1-5H3,(H,14,15) |
InChI-Schlüssel |
UWAXAJXEPUUULR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CN(N=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


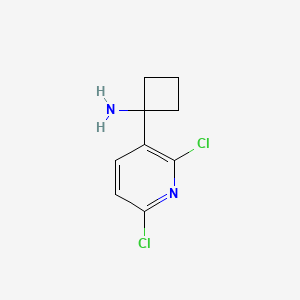
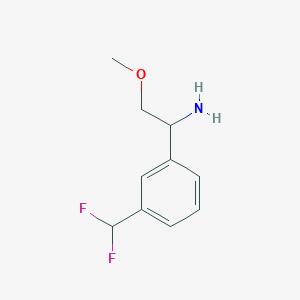
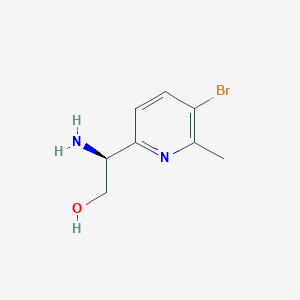
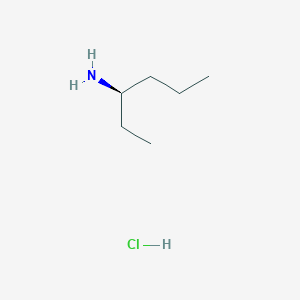
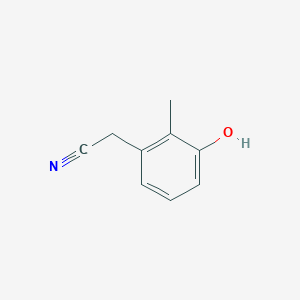
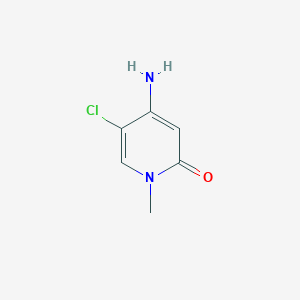
![6-bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12964692.png)

